Regioisomeric Identity and Computed Physicochemical Properties vs. 2-Chloro-6-methylphenyl Isocyanide
A foundational level of differentiation is established by comparing the computed physicochemical properties of 1-chloro-3-isocyano-2-methylbenzene with its closest regioisomer, 2-chloro-6-methylphenyl isocyanide. While the molecular weight and formula are identical, their distinct connectivity results in different InChI Keys (SGSGOIOBSLLNIQ-UHFFFAOYSA-N vs. a different key for the isomer), confirming they are non-interchangeable chemical entities [1]. This difference in substitution pattern is the primary driver for divergent reactivity and is critical for procurement accuracy.
| Evidence Dimension | Molecular Identity (InChI Key) |
|---|---|
| Target Compound Data | InChI Key: SGSGOIOBSLLNIQ-UHFFFAOYSA-N; Substituent positions: 1-Cl, 2-Me, 3-NC |
| Comparator Or Baseline | 2-Chloro-6-methylphenyl isocyanide (1-chloro-2-isocyano-3-methylbenzene, CAS 118923-96-9); Substituent positions: 1-Cl, 2-NC, 3-Me |
| Quantified Difference | Unique InChI Key string; non-overlapping 2D structure |
| Conditions | Computed molecular descriptor from chemical structure |
Why This Matters
Ensuring the correct regioisomer is procured is the most fundamental step in reproducing literature syntheses and achieving expected reaction outcomes.
- [1] PubChem. Compound Summary for CID 3562569, '1-Chloro-3-isocyano-2-methylbenzene'. National Center for Biotechnology Information (2025). View Source
